Pyridazine-3-carbothioamide Shows Insignificant Activity Against cAMP Phosphodiesterase in Contrast to Other Pyridazine PDE Inhibitors
Pyridazine-3-carbothioamide was tested for inhibitory activity against cAMP phosphodiesterase. In an in vitro assay using bovine aorta at 1 µM cGMP in the presence of calcium (10 µM) and calmodulin (15 nM), the compound was found to be 'insignificant' [1]. This negative result serves as a valuable comparator for other pyridazine derivatives that have demonstrated potent PDE inhibition [2].
| Evidence Dimension | cAMP phosphodiesterase inhibition |
|---|---|
| Target Compound Data | Inhibitory activity: Insignificant |
| Comparator Or Baseline | Various pyridazine derivatives with reported PDE inhibitory activity |
| Quantified Difference | Not applicable (qualitative result: insignificant vs. active for other analogs) |
| Conditions | In vitro assay using bovine aorta, at 1 µM cGMP in the presence of calcium (10 µM) and calmodulin (15 nM) |
Why This Matters
This negative selectivity profile helps researchers exclude this compound from PDE inhibitor discovery programs, while highlighting its potential utility in orthogonal target identification where off-target PDE activity is undesirable.
- [1] BindingDB. Assay Summary for CHEMBL216500: Inhibitory activity against cAMP phosphodiesterase. Entry ID: 50001664. View Source
- [2] Alghamdi, S.; Asif, M. Pyridazine derivatives as phosphodiesterase inhibitors. Journal of Applied Organometallic Chemistry. 2023. View Source
